molecular formula C11H14N2O3 B1269895 5-Amino-2-morpholinobenzenecarboxylic acid CAS No. 65989-45-9

5-Amino-2-morpholinobenzenecarboxylic acid

Cat. No. B1269895
CAS RN: 65989-45-9
M. Wt: 222.24 g/mol
InChI Key: XHGJRPHMWRRIDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-amino-2-morpholinobenzenecarboxylic acid, often involves multistep synthetic routes that leverage the chemistry of amino acids and other nitrogen-containing compounds. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process that includes reductive amination and intramolecular acetalization (Sladojevich et al., 2007). Another study presented a diastereoselective synthesis of trans-2,5-disubstituted morpholines from amino acids via iodine-mediated cyclization, demonstrating the versatility of amino acids in synthesizing complex morpholine structures (Bera & Panda, 2012).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often analyzed using techniques such as HPLC, NMR spectroscopy, and X-ray crystallography. These analyses can confirm the optical purity of the compounds and provide insights into their conformational dynamics. For instance, the optical purity of enantiomers of morpholine-3-carboxylic acid was confirmed via HPLC analysis of amide derivatives (Sladojevich et al., 2007).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including cyclocondensation, aminolysis, and ring-opening polymerization, which are crucial for their functionalization and application in polymer synthesis. For example, alkyl-substituted morpholine-2,5-dione monomers, synthesized from natural amino acids, undergo TBD-catalyzed ring-opening polymerization, highlighting the potential of morpholine derivatives in materials science (Dirauf et al., 2018).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, crystallinity, and thermal stability, are essential for their practical applications. These properties can be influenced by the presence of functional groups and the molecular structure of the compound. The study on solvates of morpholine derivatives provided insights into how guest molecules can influence the host's molecular conformation, affecting the physical properties (Mazur et al., 2003).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity, stability, and the ability to undergo specific reactions, are crucial for their use in synthetic chemistry and materials science. The efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction highlights the chemical versatility and reactivity of morpholine-based compounds (Kim et al., 2001).

Scientific Research Applications

Synthesis of Optically Active Compounds

5-Amino-2-morpholinobenzenecarboxylic acid has been used in the synthesis of optically active compounds. For example, it is involved in the preparation of optically active 2,5-morpholinediones, which are precursors for poly(depsipeptides) and copolymers containing depsipeptide repeating units. This process typically involves multiple steps, including condensation, esterification, and cyclization, highlighting its versatility in organic synthesis (Joerres, Keul, & Höcker, 1998).

Novel Morpholine Derivatives

The compound also plays a role in the synthesis of novel morpholine derivatives. A study reported the one-pot synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides (Kim et al., 2001). This approach demonstrates the compound's potential in creating diverse chemical structures.

Involvement in Diels-Alder Reactions

5-Amino-2-morpholinobenzenecarboxylic acid has been involved in Diels-Alder reactions. The compound undergoes cycloaddition with dienophiles to afford ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines. This process is characterized by high regioselectivity and efficiency, making it valuable in the synthesis of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Biodegradable Polyesteramides

The compound is instrumental in synthesizing biodegradable polyesteramides with pendant functional groups. Morpholine-2,5-dione derivatives, a related class, have been used to prepare polyesteramides by ring-opening copolymerization, which can have applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Synthesis of Compact Modules for Medicinal Chemistry

The compound contributes to the efficient synthesis of morpholine amino acids, which serve as compact modules in medicinal chemistry. These molecules can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating its potential in drug development and synthesis (Kou et al., 2017).

Enantiopure Fmoc-Protected Morpholine Carboxylic Acid

The chemical is also used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Drug Delivery Systems

Research on 5-aminosalicylic acid adsorption by halloysite, a mesoporous polymorph of kaolin, suggests the compound's potential in designing drug delivery systems. The adsorption process of 5-ASA onto halloysite indicates the feasibility of using this compound in targeted drug delivery (Viseras et al., 2008).

properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJRPHMWRRIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346636
Record name 5-amino-2-morpholinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-morpholinobenzenecarboxylic acid

CAS RN

65989-45-9
Record name 5-amino-2-morpholinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 87 ml morpholine. The temperature of the thick mixture rose to 75° C. After being stirred at reflux temperature for five hours, the mixture was poured into ice water, made acidic with concentrated HCl, filtered, dried and recrystallized from ethanol to give 20.3 grams 2-morpholino-5-nitrobenzoic acid. m.p. = 168°-170° C. The nitro compound was reduced catalytically in ethanol-water (3:1) with 5% palladium on carbon catalyst to give 5-amino-2-morpholinobenzoic acid. m.p. = 307°-308° C.
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